4-{[(3-Methylphenyl)sulfanyl]methyl}aniline
Overview
Description
“4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is a chemical compound with the molecular formula C14H15NS . It is used for industrial purposes .
Molecular Structure Analysis
The molecular weight of “4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is 229.341 . The InChI code for this compound is 1S/C14H15NS/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 .Scientific Research Applications
Photolability and Photodegradation
4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, similar to sulfamethoxazole, exhibits significant photolability, leading to the formation of multiple photoproducts in acidic aqueous solutions. This characteristic is crucial for understanding its behavior and stability under various environmental conditions (Wei Zhou & D. Moore, 1994).
Corrosion Inhibition
This compound demonstrates potential as a corrosion inhibitor. In a study, its analog, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was found to effectively inhibit corrosion in mild steel X52 in acidic environments. Its adsorption on the steel surface follows Langmuir’s isotherm, and the efficiency of inhibition increases with the concentration of the inhibitor (D. Daoud et al., 2014).
Synthetic Applications
In synthetic chemistry, compounds like 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline are used as intermediates in complex reactions. For example, its structural analogs play a role in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrating broad reaction scope under mild conditions (Tong Liu, D. Zheng & Jie Wu, 2017).
Electroluminescence Applications
Tetradentate bis-cyclometalated platinum complexes derived from compounds like N,N-Di(3-(pyridin-2-yl)phenyl)aniline, a structurally similar compound to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, have been used in electroluminescence applications. These complexes show promise in organic light-emitting diode (OLED) devices due to their high luminescence and efficiency (Dileep A. K. Vezzu et al., 2010).
Environmental Degradation
A study on the degradation of aniline, a compound related to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, by Delftia sp. AN3, highlights the potential environmental impact and biodegradation processes of such compounds. Understanding these processes is crucial for assessing the environmental fate of 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline (Z. Liu et al., 2002).
properties
IUPAC Name |
4-[(3-methylphenyl)sulfanylmethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKTXCADGVALLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667663 | |
Record name | 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
CAS RN |
792142-93-9 | |
Record name | 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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